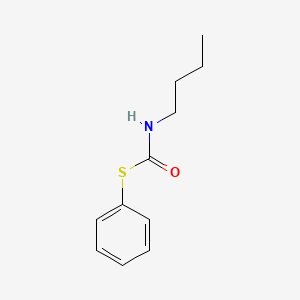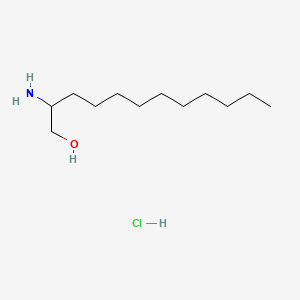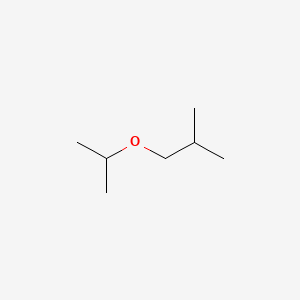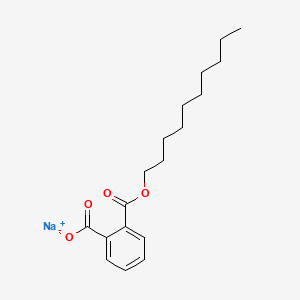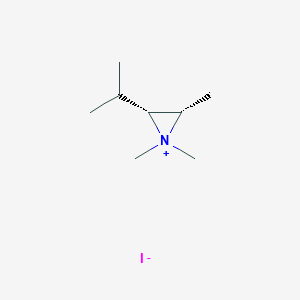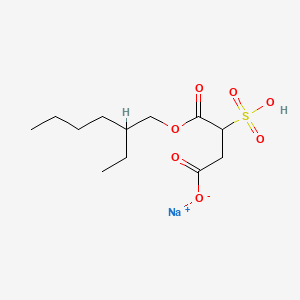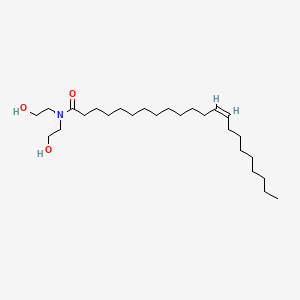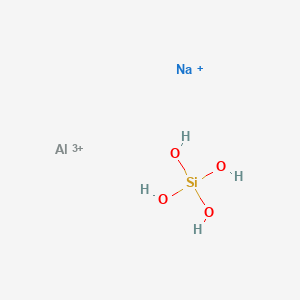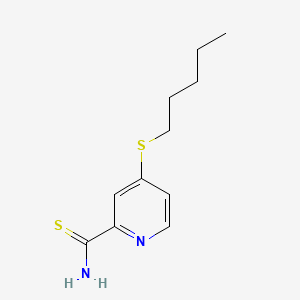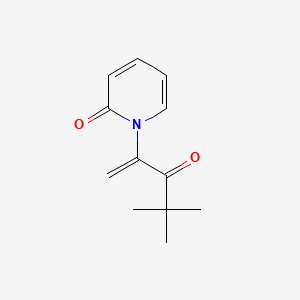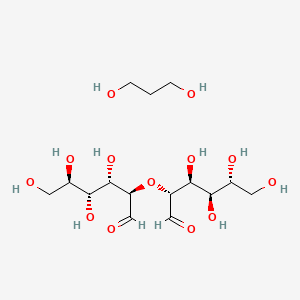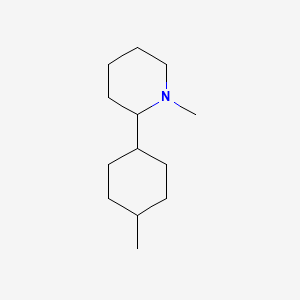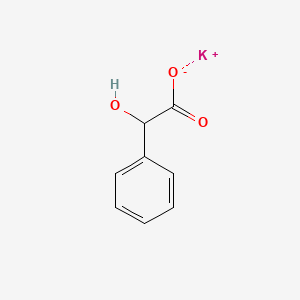
Potassium phenylglycolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium phenylglycolate is an organic compound with the molecular formula C8H9KO3 It is a potassium salt of phenylglycolic acid, characterized by its crystalline structure and solubility in water
準備方法
Synthetic Routes and Reaction Conditions: Potassium phenylglycolate can be synthesized through the neutralization of phenylglycolic acid with potassium hydroxide. The reaction typically involves dissolving phenylglycolic acid in water, followed by the gradual addition of potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to yield crystalline this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure purity and yield. This could include the use of automated reactors for precise control of reaction conditions and the implementation of crystallization processes to obtain high-purity products.
化学反応の分析
Types of Reactions: Potassium phenylglycolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylglyoxylic acid.
Reduction: Reduction reactions can convert it back to phenylglycolic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkyl halides can be used under basic conditions.
Major Products Formed:
Oxidation: Phenylglyoxylic acid.
Reduction: Phenylglycolic acid.
Substitution: Various substituted phenylglycolates depending on the substituent introduced.
科学的研究の応用
Potassium phenylglycolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phenylglycolate derivatives.
Biology: It can be used in studies involving metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic uses, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of various organic compounds.
作用機序
The mechanism of action of potassium phenylglycolate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in glycolate metabolism. The phenyl group can influence the compound’s reactivity and interaction with other molecules, potentially affecting cellular processes and biochemical pathways.
類似化合物との比較
Phenylglycolic Acid: The parent compound of potassium phenylglycolate.
Sodium Phenylglycolate: Another salt form with similar properties but different solubility and reactivity.
Ethyl Phenylglycolate: An ester derivative with distinct chemical behavior.
Uniqueness: this compound is unique due to its specific potassium ion, which can influence its solubility, reactivity, and applications. Compared to other similar compounds, it may offer advantages in certain chemical reactions and industrial processes due to its distinct properties.
特性
CAS番号 |
84864-61-9 |
|---|---|
分子式 |
C8H7KO3 |
分子量 |
190.24 g/mol |
IUPAC名 |
potassium;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C8H8O3.K/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11);/q;+1/p-1 |
InChIキー |
UXIPJZUVTLMZBG-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


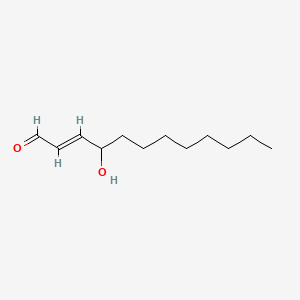
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
